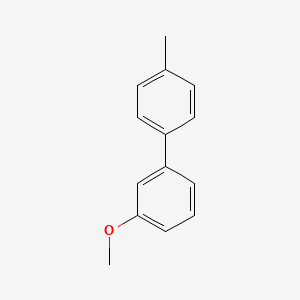

3-Methoxy-4'-methylbiphenyl

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-methoxy-3-(4-methylphenyl)benzene |

InChI |

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10H,1-2H3 |

InChI Key |

BLYBSGZCQHWMMJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 4 Methylbiphenyl and Analogous Biphenyl Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most widely used methods for forming carbon-carbon bonds, offering high functional group tolerance and scalability. acs.org The Suzuki-Miyaura coupling, in particular, has become a favored technique for synthesizing biphenyl (B1667301) derivatives due to its mild conditions and the stability and commercial availability of its reagents. nih.govacs.org

Suzuki-Miyaura Coupling: Primary Strategies and Optimization

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.org The catalytic cycle is generally understood to involve three main steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The synthesis of 3-Methoxy-4'-methylbiphenyl via Suzuki-Miyaura coupling can be approached in two primary ways, differing in which precursor provides the electrophilic carbon and which provides the nucleophilic carbon.

Route A: Coupling of a 3-methoxyphenyl (B12655295) halide (e.g., 3-bromoanisole (B1666278) or 3-chloroanisole) with 4-methylphenylboronic acid.

Route B: Coupling of a 4-methylphenyl halide (e.g., 4-bromotoluene (B49008) or 4-chlorotoluene) with 3-methoxyphenylboronic acid.

The choice of aryl halide is critical, with reactivity generally following the order I > Br > OTf >> Cl. While aryl bromides are common and reliable substrates, recent advancements in ligand design have made the use of more economical and readily available aryl chlorides increasingly routine. nih.gov Organoboron reagents, typically arylboronic acids or their corresponding boronate esters (such as pinacol (B44631) esters), are key coupling partners. gre.ac.uk Arylboronic acids are favored for their stability to air and moisture and the ease of removal of boron-containing byproducts after the reaction.

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system, which consists of a palladium precursor and, typically, a supporting ligand. Common palladium precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org Heterogeneous catalysts like palladium on carbon (Pd/C) are also employed, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Ligands play a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and expanding the reaction's scope. While early Suzuki-Miyaura reactions often used triarylphosphine ligands like triphenylphosphine (B44618) (PPh₃), the development of bulky and electron-rich phosphine (B1218219) ligands has significantly enhanced catalyst activity. acs.org Dialkylbiaryl phosphine ligands, in particular, have proven effective for coupling less reactive substrates like aryl chlorides and sterically hindered partners. nih.gov The choice of ligand can dramatically influence reaction rates and yields. researchgate.net

| Catalyst Precursor | Common Ligand(s) | Substrate Scope | Key Features |

| Pd(PPh₃)₄ | None (pre-formed complex) | Aryl iodides, bromides, triflates | One of the original and most common catalysts; active without additional ligand. |

| Pd(OAc)₂ | PPh₃, Buchwald ligands | Broad; effective for aryl chlorides with appropriate ligands. | Common, stable Pd(II) precursor; reduced in situ to active Pd(0). acs.org |

| Pd₂(dba)₃ | PPh₃, dppf | Broad; used for challenging couplings. | Air-stable Pd(0) source. mdpi.com |

| Pd/C | None | Aryl iodides, bromides | Heterogeneous catalyst, allowing for easier separation and recycling. mdpi.com |

The choice of solvent and base is critical for a successful Suzuki-Miyaura coupling. The reaction is tolerant of a wide variety of solvents, including ethers (like THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF). beilstein-journals.org Often, aqueous solvent systems are used, such as mixtures of an organic solvent with water (e.g., Toluene (B28343)/Ethanol/H₂O or Methanol/H₂O). gre.ac.ukresearchgate.net The presence of water can be beneficial, and alcohol-based solvent systems often show excellent results. beilstein-journals.orgresearchgate.net

A base is required to facilitate the transmetalation step. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium phosphate (B84403) (K₃PO₄). google.com The strength and solubility of the base can significantly impact the reaction outcome, and the optimal base often depends on the specific substrates and solvent system used. researchgate.net For instance, a study on the synthesis of 4-methoxybiphenyl (B1664174) found that bases like NaOH and K₂CO₃ were effective in an ethanol/water solvent mixture at temperatures between 50-75°C. google.com

| Solvent System | Base | Temperature | Notes |

| Toluene | K₂CO₃ | 80-110 °C | Standard conditions for many biphenyl syntheses. |

| THF/H₂O | K₃PO₄ | 60-80 °C | Common for couplings involving boronic acids. |

| Ethanol/H₂O | NaOH, K₂CO₃ | 50-75 °C | An environmentally friendlier "green" solvent system. google.com |

| Dioxane | CsF, K₃PO₄ | 80-100 °C | Often used with sterically hindered substrates. gre.ac.uk |

For industrial applications, scalability is a major consideration. Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The Suzuki-Miyaura reaction is well-suited to flow chemistry. mdpi.com In a typical setup, streams of the aryl halide and the organoboron reagent, mixed with base and a homogeneous or heterogeneous catalyst, are pumped through a heated reactor. rsc.org This approach allows for the rapid synthesis of biaryl compounds with high efficiency and throughput. mdpi.com Heterogeneous catalysts, such as palladium supported on polymers or silica, are particularly advantageous in flow systems as they can be packed into a column, simplifying product purification and enabling catalyst reuse. mdpi.com

Nickel-Catalyzed Cross-Coupling Methods

While palladium has dominated the field of cross-coupling, nickel has emerged as a powerful and more cost-effective alternative. Nickel catalysts can perform many of the same transformations as their palladium counterparts, often with unique reactivity. Nickel-catalyzed cross-coupling reactions are particularly effective for substrates that can be challenging for palladium, and they offer a more sustainable option due to nickel's greater natural abundance. rsc.org The synthesis of this compound has been successfully achieved using nickel-catalyzed cross-coupling of an aryl fluoride (B91410) with an organozinc reagent. amazonaws.com These reactions often employ bidentate phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the nickel center and promote catalysis. orgsyn.orgorganic-chemistry.org

Copper-Mediated Ullmann Coupling for Specialized Substrates

The Ullmann reaction, first discovered by Fritz Ullmann, is a classic method for forming biaryl compounds through the copper-promoted coupling of aryl halides. researchgate.net The traditional protocol involves heating an aryl halide with a stoichiometric amount of copper powder at high temperatures, often exceeding 200°C. organic-chemistry.org The reaction proceeds via the formation of an organocopper intermediate, which then undergoes coupling to form the biaryl linkage. organic-chemistry.org

While historically significant, the classic Ullmann reaction has limitations, including harsh reaction conditions, the need for stoichiometric copper, and often low yields, particularly for the synthesis of unsymmetrical biphenyls where it can produce a mixture of homo-coupled and cross-coupled products. nih.gov However, significant advancements have been made, leading to the development of catalytic systems that operate under milder conditions. These modern Ullmann-type reactions may employ copper nanoparticles, copper salts with various ligands, or heterogeneous catalysts, expanding the reaction's scope and efficiency. mdpi.comrhhz.net

The application of Ullmann coupling to specialized or sterically hindered substrates presents notable challenges. For instance, the synthesis of polychlorinated biphenyl (PCB) derivatives with multiple chlorine substituents in the ortho positions demonstrates the limitations of this method. Research comparing the synthesis of sterically hindered PCBs via Ullmann coupling versus the Suzuki coupling reaction revealed significantly lower yields for the former. nih.gov The reduced efficiency was partly attributed to the competing homo-coupling of the starting materials. nih.gov Despite these drawbacks, the Ullmann reaction may still be a viable or preferred route when the necessary precursors for alternative methods, such as boronic acids for Suzuki coupling, are not commercially available. nih.gov

| Product | Ullmann Coupling Yield (%) | Suzuki Coupling Yield (%) |

| 2,2',3,4',6-Pentachloro-4-methoxy-biphenyl | 20 | 98 |

| 2,2',3,5',6-Pentachloro-4-methoxy-biphenyl | 38 | 95 |

| 2,2',3,3',4',6-Hexachloro-4-methoxy-biphenyl | Not Reported | 96 |

| 2,2',3,4',5',6-Hexachloro-5-methoxy-biphenyl | 25 | 65 |

This table presents a comparison of reaction yields for the synthesis of sterically hindered polychlorinated biphenyl derivatives, adapted from literature data. nih.gov

Alternative and Complementary Synthetic Routes for Biphenyl Formation

To overcome the limitations of the Ullmann reaction, a variety of alternative and highly efficient synthetic routes for biphenyl formation have been developed, predominantly centered around transition-metal-catalyzed cross-coupling reactions. nih.gov These methods offer milder reaction conditions, broader substrate scope, higher yields, and greater functional group tolerance. Among the most prominent are the Suzuki-Miyaura, Negishi, and Stille coupling reactions. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for constructing biaryl compounds. nih.gov This reaction involves the cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov A base is required to facilitate the transmetalation step in the catalytic cycle. The Suzuki reaction is renowned for its high yields and exceptional tolerance of a wide array of functional groups on both coupling partners. As demonstrated in the synthesis of sterically hindered PCBs, the Suzuki coupling provided substantially higher yields (65–98%) compared to the Ullmann reaction (20–38%), highlighting its superiority for complex substrates. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is also highly effective for forming C-C bonds and is particularly useful for synthesizing unsymmetrical biaryls with high regio- and chemoselectivity. nih.gov

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) that reacts with an organic halide in the presence of a palladium catalyst. nih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. nih.gov

These modern palladium-catalyzed methods serve as powerful and versatile alternatives to the classic Ullmann condensation, providing chemists with a robust toolkit for the efficient synthesis of this compound and a vast range of other complex biphenyl derivatives.

| Reaction Name | Key Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Arylboronic Acid | Palladium complex (e.g., Pd(PPh₃)₄) + Base |

| Negishi Coupling | Aryl Halide + Arylzinc Reagent | Palladium or Nickel complex |

| Stille Coupling | Aryl Halide + Arylstannane Reagent | Palladium complex |

| Ullmann Coupling | Aryl Halide + Aryl Halide | Copper (stoichiometric or catalytic) |

This table summarizes the key components of major synthetic routes for biphenyl formation.

Chemical Reactivity and Transformations of 3 Methoxy 4 Methylbiphenyl and Its Functionalized Congeners

Oxidation Reactions of Methoxy (B1213986) Biphenyls

The presence of electron-donating methoxy groups on a biphenyl (B1667301) ring system significantly influences its oxidation potential. Studies on various methoxybiphenyls have shown that these compounds can undergo anodic oxidation to form relatively stable cation radicals and, in some cases, dications. acs.org The stability of these charged intermediates is highly dependent on the substitution pattern and the degree of steric hindrance, which affects the planarity of the two phenyl rings. acs.org

The methoxy group has a remarkable stabilizing effect on the positive charges that develop on the aromatic rings during oxidation. acs.org This stabilization is a key factor in the electrochemical behavior of these molecules. Voltammetric studies of different methoxybiphenyls have demonstrated that steric hindrance preventing the coplanarity of the biphenyl rings is a crucial determinant of ion stability. acs.org For instance, the oxidation of 3,3',4,4'-tetramethoxybibenzyl leads to an intramolecular coupling reaction, forming a dihydrophenanthrene whose cation radical exhibits unusual stability due to a slow deprotonation process. acs.org

Table 1: Factors Influencing the Stability of Oxidized Methoxybiphenyl Intermediates

| Factor | Influence on Cation Radical/Dication Stability | Reference |

|---|---|---|

| Methoxy Group | Strong stabilizing effect on positive charges through resonance. | acs.org |

| Steric Hindrance | Hindrance to ring planarity decreases the stability of the charged intermediates. | acs.org |

Reduction Reactions of Carboxylic Acid Moieties in Biphenyl Derivatives

Carboxylic acid groups attached to a biphenyl core can be effectively reduced to primary alcohols. This transformation is a fundamental process in organic synthesis, often employed to modify the functionality of a molecule. The most common and powerful reagent used for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

The reduction of a biphenyl carboxylic acid with LiAlH₄ proceeds rapidly. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxylic acid. libretexts.org An aldehyde is formed as a transient intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the corresponding primary alcohol. libretexts.orgyoutube.com Therefore, isolating the aldehyde intermediate is generally not feasible with this reagent. libretexts.orglibretexts.org

Diborane (B₂H₆) is another effective reagent for the reduction of carboxylic acids to primary alcohols and works in a similar fashion to LiAlH₄. libretexts.orgidc-online.com In contrast, sodium borohydride (B1222165) (NaBH₄) is not a sufficiently strong reducing agent to reduce carboxylic acids. libretexts.org

Table 2: Common Reagents for the Reduction of Biphenyl Carboxylic Acids

| Reagent | Product | Notes | References |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A powerful reducing agent; reduces the carboxylic acid completely. An intermediate aldehyde is not isolated. | libretexts.orglibretexts.org |

| Diborane (B₂H₆) | Primary Alcohol | Effects rapid and complete reduction of carboxylic acids. | libretexts.orgidc-online.com |

Electrophilic Aromatic Substitution on Biphenyl Ring Systems

Electrophilic aromatic substitution (SEAr) is a key class of reactions for functionalizing aromatic rings. wikipedia.org In the case of 3-Methoxy-4'-methylbiphenyl, the regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents. wikipedia.orgpearson.com

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comwikipedia.org The methyl group (-CH₃) is a weakly activating group and also an ortho, para-director. youtube.com

When considering electrophilic attack on this compound, the following factors determine the site of substitution:

Ring Activation : The ring bearing the methoxy group is significantly more activated (more electron-rich) than the ring with the methyl group. youtube.com Therefore, the electrophile will preferentially attack the methoxy-substituted ring.

Directing Effects : On the methoxy-substituted ring, the methoxy group at position 3 directs incoming electrophiles to the ortho positions (2 and 4) and the para position (6).

Steric Hindrance : The position between the two rings (position 2) is sterically hindered, making substitution at this site less likely. The para position (6) is also sterically accessible. The other ortho position (4) is a viable site for substitution.

Therefore, the most probable sites for electrophilic substitution are positions 4 and 6 on the methoxy-bearing ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-3-methoxy-4'-methylbiphenyl and 6-Nitro-3-methoxy-4'-methylbiphenyl |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo-3-methoxy-4'-methylbiphenyl and 6-Bromo-3-methoxy-4'-methylbiphenyl |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-3-methoxy-4'-methylbiphenyl and 6-Acyl-3-methoxy-4'-methylbiphenyl |

| Sulfonation | SO₃ | this compound-4-sulfonic acid and this compound-6-sulfonic acid |

Derivatization Strategies for Advanced Chemical Synthesis

The synthesis and derivatization of biphenyl compounds have been significantly advanced by the development of metal-catalyzed cross-coupling reactions. nih.gov These methods provide efficient routes to construct the core biphenyl structure and introduce a wide variety of functional groups.

Suzuki-Miyaura Cross-Coupling: This is one of the most widely used methods for synthesizing biphenyls. nih.gov It involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. semanticscholar.org For example, this compound could be synthesized by coupling 3-methoxyphenylboronic acid with 4-iodotoluene, or vice versa. This reaction is highly versatile and tolerant of many functional groups.

Stille Coupling: This reaction couples an organotin compound with an aryl halide, catalyzed by palladium. nih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Negishi Cross-Coupling: This method utilizes an organozinc reagent, which is coupled with an aryl halide in the presence of a nickel or palladium catalyst. nih.gov

These modern coupling strategies allow for the modular construction of complex biphenyl derivatives, enabling the synthesis of a vast library of compounds for various applications. Functionalization can be achieved by using appropriately substituted coupling partners, providing access to biphenyls with diverse electronic and steric properties. nih.gov

Table 4: Key Derivatization Strategies for Biphenyl Synthesis

| Reaction Name | Coupling Partners | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Palladium complex | Mild reaction conditions, high functional group tolerance, commercially available reagents. | nih.gov |

| Stille Coupling | Organotin Reagent + Aryl Halide | Palladium complex | Tolerant of a wide range of functional groups, but tin reagents can be toxic. | nih.gov |

| Negishi Coupling | Organozinc Reagent + Aryl Halide | Palladium or Nickel complex | High reactivity and stereospecificity. | nih.gov |

| Ullmann Reaction | Two Aryl Halides | Copper | A classic method, often requires high temperatures. | nih.gov |

Spectroscopic Characterization Techniques in the Investigation of Biphenyl Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For organic molecules such as biphenyls, ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of substituted biphenyls, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are particularly diagnostic.

For the related isomer, 4'-Methoxy-3-methyl-1,1'-biphenyl, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays a series of signals in the aromatic region, along with singlets for the methoxy (B1213986) and methyl protons. rsc.org The aromatic signals appear as a complex multiplet, reflecting the various coupling interactions between adjacent protons on the two phenyl rings.

A detailed analysis of the spectrum for 4'-Methoxy-3-methyl-1,1'-biphenyl reveals the following key resonances: a doublet centered at δ 7.52 ppm (J = 8.4 Hz) corresponding to two aromatic protons, a multiplet spanning from δ 7.37 to 7.31 ppm for three aromatic protons, and a doublet at δ 7.12 ppm (J = 7.2 Hz) for one aromatic proton. The protons of the methoxy-substituted ring appear as a doublet at δ 6.97 ppm (J = 8.4 Hz). The characteristic singlets for the methoxy (OCH₃) and methyl (CH₃) groups are observed at δ 3.86 ppm and δ 2.41 ppm, respectively. rsc.org

Table 1: ¹H NMR Spectroscopic Data for 4'-Methoxy-3-methyl-1,1'-biphenyl rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.52 | d | 8.4 | 2H | Ar-H |

| 7.37-7.31 | m | - | 3H | Ar-H |

| 7.12 | d | 7.2 | 1H | Ar-H |

| 6.97 | d | 8.4 | 2H | Ar-H |

| 3.86 | s | - | 3H | -OCH₃ |

| 2.41 | s | - | 3H | -CH₃ |

d = doublet, m = multiplet, s = singlet

Based on this data, the ¹H NMR spectrum of 3-Methoxy-4'-methylbiphenyl is expected to show a similar complexity in the aromatic region, with distinct signals for the protons on each of the substituted rings. The precise chemical shifts and coupling constants would differ due to the change in the substitution pattern from a 3-methyl to a 4'-methyl and a 4'-methoxy to a 3-methoxy arrangement. The integral values for the aromatic protons and the singlets for the methoxy and methyl groups would remain consistent.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

Combining these observations, the ¹³C NMR spectrum of this compound is anticipated to exhibit twelve distinct signals for the aromatic carbons, one for the methoxy carbon, and one for the methyl carbon. The carbon atom attached to the methoxy group is expected to be the most deshielded among the aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Aromatic C-O | 158-160 |

| Aromatic C-C | 125-145 |

| Aromatic C-H | 110-130 |

| -OCH₃ | 55-56 |

| -CH₃ | 20-22 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions.

While a specific EI-MS spectrum for this compound was not found, the fragmentation of methoxy-substituted aromatic compounds is well-documented. A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbonyl group (CO). For biphenyl (B1667301) systems, cleavage of the bond connecting the two rings can also occur, leading to fragments corresponding to each of the substituted phenyl rings. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (C₁₄H₁₄O, 198.26 g/mol ).

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. It is particularly useful for determining the accurate mass of a molecule, which can be used to confirm its elemental composition. For this compound, an ESI-MS analysis would be expected to show a prominent ion at an m/z corresponding to [C₁₄H₁₄O + H]⁺, allowing for a precise determination of its molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a widely used technique for the analysis of volatile and semi-volatile compounds. In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. Upon elution from the column, it would enter the mass spectrometer, where an EI mass spectrum would be generated.

A GC-MS analysis of the related isomer, 4-Methoxy-3'-methylbiphenyl, is available in the PubChem database, which shows a molecular ion peak at m/z 198. nih.gov This confirms the molecular weight of the C₁₄H₁₄O isomer. The fragmentation pattern would provide further structural information. GC-MS is a valuable tool for both the identification and quantification of biphenyl compounds in various matrices.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts: the biphenyl core, the methoxy substituent, and the methyl substituent.

The biphenyl structure itself gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern on the aromatic rings, occur in the 900-675 cm⁻¹ range. For a meta-substituted ring (like the one bearing the methoxy group) and a para-substituted ring (with the methyl group), distinct patterns of overtone and combination bands are expected in the 2000-1650 cm⁻¹ region, although these are often weak.

The presence of the methoxy (-OCH₃) group introduces strong, characteristic absorption bands. A prominent C-O stretching vibration is expected, typically appearing as a strong band in the region of 1300-1200 cm⁻¹ for the asymmetric stretch and around 1075-1020 cm⁻¹ for the symmetric stretch. sci-hub.se The C-H stretching of the methoxy's methyl group is observed near 2950 and 2850 cm⁻¹. researchgate.net

The methyl (-CH₃) group attached to the second phenyl ring also has distinct vibrational modes. Symmetric and asymmetric C-H stretching vibrations are found in the 2975-2850 cm⁻¹ range, often overlapping with the methoxy C-H stretches. C-H bending vibrations for the methyl group typically occur around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Based on data from similar substituted biphenyls, the expected key IR absorption bands for this compound can be summarized.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aryl | 3100-3000 |

| Aliphatic C-H Stretch | -OCH₃, -CH₃ | 2975-2850 |

| Aromatic C=C Stretch | Aryl | 1610-1580, 1500-1450 |

| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | 1275-1200 |

| Symmetric C-O-C Stretch | Aryl-O-CH₃ | 1075-1020 |

| Aromatic C-H Out-of-Plane Bend | Aryl | 900-675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The biphenyl system features two phenyl rings connected by a single bond. While biphenyl itself is not perfectly planar in the gas phase or solution due to steric hindrance, there is significant π-conjugation across the two rings. libretexts.org This conjugation gives rise to a strong absorption band, often referred to as the K-band, which is characteristic of the biphenyl chromophore.

For unsubstituted biphenyl, this primary absorption band appears around 250 nm. The position and intensity of this band are highly sensitive to the nature and position of substituents on the phenyl rings. Substituents can alter the electronic properties of the biphenyl system through inductive and resonance effects, leading to shifts in the absorption maximum (λmax).

In this compound, both the methoxy and methyl groups are electron-donating. The methoxy group, with its lone pair of electrons on the oxygen atom, can participate in resonance with the aromatic ring, acting as a powerful auxochrome. spcmc.ac.in This extended conjugation typically leads to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). The methyl group, while less potent, also contributes a slight bathochromic shift through hyperconjugation and its weak electron-donating inductive effect. spcmc.ac.in

The substitution pattern influences the extent of these shifts. The methoxy group at the 3-position (meta) can donate electron density into the ring, while the methyl group at the 4'-position (para) on the other ring also contributes to the electronic system. These combined effects are expected to shift the λmax to a longer wavelength compared to unsubstituted biphenyl. The electronic transitions observed are typically π → π* transitions within the conjugated biphenyl system.

The expected UV-Vis absorption data for this compound can be estimated by considering the effects of the individual substituents on the biphenyl core.

| Compound | Substituent Effects | Expected λmax (nm) | Transition Type |

|---|---|---|---|

| Biphenyl | Reference | ~250 | π → π |

| 3-Methylbiphenyl | Weak electron-donating | ~252 | π → π |

| 4-Methoxybiphenyl (B1664174) | Strong electron-donating (resonance) | ~260 | π → π |

| This compound | Combined electron-donating effects | >260 | π → π |

The solvent used for UV-Vis analysis can also influence the λmax, as different solvent polarities can stabilize the ground and excited states of the molecule to varying degrees. biointerfaceresearch.com Generally, a shift to longer wavelengths is observed in more polar solvents for π → π* transitions.

Crystallographic and Conformational Analysis of Biphenyl Architectures

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For biphenyl (B1667301) derivatives, this method provides crucial information on bond lengths, bond angles, and the torsional relationship between the two phenyl rings.

In a study of the analogous compound, 3,4-Dimethoxy-4'-methylbiphenyl, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The unit cell parameters were determined to be a = 17.7430 (9) Å, b = 8.7581 (3) Å, c = 8.1135 (3) Å, and β = 101.795 (5)°. nih.gov This detailed structural information is fundamental to understanding the solid-state packing and intermolecular interactions.

Interactive Table: Crystallographic Data for 3,4-Dimethoxy-4'-methylbiphenyl

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.7430 (9) |

| b (Å) | 8.7581 (3) |

| c (Å) | 8.1135 (3) |

| β (°) | 101.795 (5) |

| Volume (ų) | 1234.17 (9) |

| Z | 4 |

Inter-Ring Dihedral Angle Determination and Significance

A key feature of biphenyl systems is the dihedral angle between the planes of the two aromatic rings. This angle is a consequence of the balance between the steric hindrance of the ortho substituents and the electronic stabilization gained from a more planar conformation that allows for greater π-conjugation.

For 3,4-Dimethoxy-4'-methylbiphenyl, the intramolecular dihedral angle between the phenyl rings was determined to be 30.5 (2)°. nih.gov Similarly, in 3,4,5-Trimethoxy-4'-methylbiphenyl, this angle is 33.4 (2)°. nih.gov These non-zero dihedral angles indicate that the molecules are not planar in the solid state. The methoxy (B1213986) groups themselves tend to be nearly co-planar with their attached phenyl ring, with reported dihedral angles of -5.0 (2)° and 1.4 (2)° for the methoxy groups at the 3- and 4-positions in 3,4-Dimethoxy-4'-methylbiphenyl. nih.gov It is therefore highly probable that 3-Methoxy-4'-methylbiphenyl also adopts a non-planar conformation in the crystalline state, with a dihedral angle likely in a similar range to these analogues.

Intermolecular Interactions in Crystal Lattices

C-H···O Hydrogen Bonding Networks

In the crystal structure of 3,4-Dimethoxy-4'-methylbiphenyl, molecules are linked through weak C-H···O hydrogen bonds. nih.gov These interactions involve the hydrogen atoms of the methyl and phenyl groups and the oxygen atoms of the methoxy groups on adjacent molecules. The donor-acceptor distances (D···A) for these hydrogen bonds vary from 3.356 (2) to 3.694 (2) Å. nih.gov These hydrogen bonding networks contribute to the formation of a two-dimensional array of molecules. nih.gov

Interactive Table: C-H···O Hydrogen Bond Geometries in 3,4-Dimethoxy-4'-methylbiphenyl

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C15—H15A···O16 | 0.98 | 2.57 | 3.389 (2) | 141 |

| C15—H15C···O16 | 0.98 | 2.42 | 3.356 (2) | 160 |

D = Donor atom, A = Acceptor atom

C-H···π and π-π Stacking Interactions

In addition to hydrogen bonding, C-H···π and π-π stacking interactions are significant in the crystal packing of these biphenyl derivatives. In 3,4-Dimethoxy-4'-methylbiphenyl, a network of C-H···π interactions is observed between the hydrogen atoms of the methoxy groups and the phenyl rings of neighboring molecules, with a reported distance of 4.218 (2) Å. nih.gov

Furthermore, infinite networks of edge-to-face π-π stacking interactions occur between the phenyl rings throughout the crystal lattice. nih.gov The distance for these interactions in 3,4-Dimethoxy-4'-methylbiphenyl is 5.047 (1) Å. nih.gov These collective non-covalent forces are instrumental in stabilizing the three-dimensional crystal structure. A similar interplay of C-H···O and C-H···π interactions is also observed in the crystal structure of 3,4,5-Trimethoxy-4'-methylbiphenyl. nih.gov

Computational and Theoretical Studies on 3 Methoxy 4 Methylbiphenyl and Biphenyl Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. wikipedia.orgnih.gov Instead of calculating the complex wavefunction of all electrons, DFT focuses on the electron density, which simplifies the computation significantly while maintaining a high level of accuracy. wikipedia.org A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p) or 6-311G, to approximate the exchange and correlation energies. researchgate.netinpressco.comresearchgate.net

For biphenyl (B1667301) derivatives, DFT is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For instance, in a study on 4-Methoxy-4'-Nitrobiphenyl, DFT calculations were used to predict its equilibrium geometry. nih.gov These theoretical structures can then be compared with experimental data, often showing good agreement. researchgate.net

Furthermore, DFT is used to calculate harmonic vibrational frequencies, which correspond to the energies of molecular vibrations. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.govresearchgate.net While direct calculations for 3-Methoxy-4'-methylbiphenyl are not widely published, data from analogous compounds like 3-methoxy-2,4,5-trifluorobenzoic acid illustrate the methodology. researchgate.net The table below shows a representative comparison of theoretical and experimental vibrational frequencies for a related methoxy-substituted compound, demonstrating the typical accuracy of DFT methods.

Table 1: Sample Theoretical Vibrational Frequencies for a Methoxy-Substituted Aromatic Compound Data is illustrative and based on methodologies applied to similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G) |

|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Methyl) | 2950 - 3000 |

| C=C Stretch (Aromatic) | 1580 - 1620 |

| C-O Stretch (Methoxy) | 1240 - 1260 |

| C-H In-plane Bend | 1000 - 1180 |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. schrodinger.comyoutube.com A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov Conversely, a large gap indicates higher kinetic stability. ichem.md DFT calculations are routinely used to compute the energies of these frontier orbitals. ichem.mdglobalresearchonline.net For substituted biphenyls, the nature and position of the substituent groups (like methoxy (B1213986) and methyl) can significantly influence the energies of the HOMO and LUMO and the magnitude of the gap. rsc.org

Table 2: Illustrative Frontier Orbital Energies and Properties of a Substituted Biphenyl Values are representative examples based on DFT calculations for similar structures.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Ionization Potential (I ≈ -E_HOMO) | 5.85 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. wolfram.comlibretexts.org It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.netuni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential. Typically:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net

Green represents areas with neutral or near-zero potential. researchgate.net

For a molecule like this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the methoxy group due to its high electronegativity and lone pairs of electrons. rasayanjournal.co.in The aromatic rings would display regions of negative potential above and below the plane, while the hydrogen atoms would correspond to areas of positive potential (blue). nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational flexibility of atoms and molecules.

Conformational Analysis via Computational Methods

Biphenyl and its derivatives are not rigid; they possess conformational flexibility primarily due to the rotation around the single bond connecting the two phenyl rings (the torsional or dihedral angle). Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. chemrxiv.org

Computational methods can systematically explore the potential energy surface of a molecule to locate energy minima corresponding to stable conformers. For biphenyl derivatives, a key point of interest is the dihedral angle between the two rings. While a planar conformation might seem to maximize π-conjugation, steric hindrance between ortho-substituents (or hydrogens) often leads to a twisted, non-planar structure being the most stable. nih.gov Computational studies on various substituted biphenyls have used methods like DFT to calculate the energy as a function of this dihedral angle, revealing the most energetically favorable conformations. chemrxiv.orgfrontiersin.org

Investigation of Molecular Interactions and Binding Affinities (e.g., molecular docking studies)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. uoanbar.edu.iq This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. vilniustech.ltresearchgate.net

In a typical docking study, a biphenyl derivative like this compound would be treated as a flexible ligand. The simulation attempts to fit the ligand into the active site of a target protein, evaluating numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, with more negative values indicating a stronger, more favorable interaction. rasayanjournal.co.in Docking studies on various biphenyl compounds have been performed against targets such as tyrosinase and oncogene proteins, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the protein's active site. rasayanjournal.co.invilniustech.lt

Table 3: Example Molecular Docking Results for Biphenyl Derivatives This table presents hypothetical but representative data for illustrative purposes.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tyrosinase | Biphenyl Derivative A | -7.5 | HIS244, SER282 |

| COX-2 | Biphenyl Derivative B | -8.2 | ARG120, TYR355 |

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. This approach is instrumental in predicting the properties of new compounds without the need for experimental synthesis and measurement, thereby accelerating the process of chemical design and assessment. For this compound and other biphenyl derivatives, QSPR provides a framework to understand how variations in their molecular structure influence their behavior.

Correlation of Structural Descriptors with Molecular Properties

The foundation of QSPR lies in the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, these descriptors can be correlated with various molecular properties.

Key Molecular Descriptors for Biphenyl Derivatives:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall molecular connectivity indices. For this compound, these descriptors would encode information about its size, shape, and degree of branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Important quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's reactivity and its ability to donate or accept electrons.

Dipole moment: This descriptor quantifies the polarity of the molecule, which is crucial for understanding its solubility and intermolecular interactions.

Mulliken charges: These provide an estimation of the partial charge on each atom in the molecule, highlighting regions that are electron-rich or electron-deficient.

Correlation with Molecular Properties:

The calculated descriptors for this compound can be correlated with a range of its physicochemical properties. The following table illustrates potential correlations that are typically explored in QSPR studies of biphenyl derivatives.

| Molecular Property | Relevant Structural Descriptors |

| Boiling Point | Molecular weight, van der Waals volume, polarizability |

| Solubility | LogP (octanol-water partition coefficient), dipole moment, hydrogen bond donors/acceptors |

| Reactivity | HOMO/LUMO energies, Mulliken charges |

| Toxicity | A combination of electronic, steric, and hydrophobic parameters |

For example, a QSPR model might establish a linear relationship between the boiling point of a series of biphenyl derivatives and their molecular weight and polarizability. By calculating these descriptors for this compound, its boiling point could be predicted.

Predictive Modeling for Chemical Behavior

Once a statistically significant correlation between structural descriptors and a specific property is established for a set of related compounds, a predictive QSPR model can be developed. These models are typically generated using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN).

The general workflow for developing a predictive QSPR model for a property of this compound would involve the following steps:

Data Set Collection: A dataset of biphenyl derivatives with experimentally determined values for the property of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Development and Training: A subset of the data (the training set) is used to build the QSPR model by selecting the most relevant descriptors and establishing a mathematical relationship between them and the property.

Model Validation: The predictive power of the model is assessed using an independent set of compounds (the test set) that were not used in the model development.

For instance, to predict the toxicity of this compound, a QSPR model could be built based on a dataset of biphenyl derivatives with known toxicity data. The model might reveal that descriptors related to hydrophobicity (like LogP) and electronic properties (like the energy of the LUMO) are key predictors of toxicity. By calculating these descriptors for this compound, its potential toxicity could be estimated.

The following table provides a hypothetical example of data that could be used to build a QSPR model for predicting a specific property of biphenyl derivatives, including this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Dihedral Angle (°) | Experimental Property (e.g., Toxicity) |

| Biphenyl | 154.21 | 3.9 | ~44 | X1 |

| 4-Methylbiphenyl | 168.24 | 4.4 | ~42 | X2 |

| 3-Methoxybiphenyl | 184.22 | 4.1 | ~40 | X3 |

| This compound | 198.26 | - | - | Predicted |

By applying the developed QSPR model, a predicted value for the toxicity of this compound could be obtained based on its calculated molecular weight and other relevant descriptors. These predictive models are valuable tools in computational chemistry for screening and prioritizing compounds for further experimental investigation.

Q & A

Q. Q: What are the established synthetic routes for 3-Methoxy-4'-methylbiphenyl, and how can reaction conditions be optimized for higher yield?

A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts. In a study by UC Irvine, this compound was synthesized in 94% yield using aryl halides and boronic acid derivatives under inert conditions. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Solvent: Toluene or THF.

- Temperature: 80–110°C.

Optimization involves adjusting catalyst loading (1–5 mol%) and base selection (e.g., Na₂CO₃ or K₂CO₃) to minimize side reactions .

Advanced Mechanistic Insights

Q. Q: What mechanistic insights explain the high regioselectivity in the synthesis of this compound?

A: Regioselectivity arises from electronic effects of substituents. The methoxy group (-OCH₃) is electron-donating, directing cross-coupling to the para position on the aromatic ring. Kinetic studies and NMR monitoring (δ 3.87 ppm for methoxy protons) confirm minimal ortho coupling due to steric hindrance .

Basic Spectroscopic Characterization

Q. Q: How can NMR and IR spectroscopy reliably confirm the structure of this compound?

A: Key spectral markers include:

- ¹H NMR (CDCl₃): δ 2.40 ppm (s, 3H, methyl), 3.87 ppm (s, 3H, methoxy), and aromatic protons at 6.88–7.52 ppm .

- IR: Peaks at 1611 cm⁻¹ (C=C aromatic stretching) and 1519 cm⁻¹ (C-O methoxy vibration) .

Advanced Structural Analysis via Crystallography

Q. Q: What crystallographic data elucidate the molecular packing and intermolecular interactions of this compound?

A: Single-crystal X-ray diffraction reveals:

-

Crystal System: Monoclinic (P21/c).

-

Unit Cell Parameters:

a (Å) b (Å) c (Å) β (°) V (ų) 17.7430 8.7581 8.1135 101.795 1234.17

Weak C–H···O hydrogen bonds and edge-to-face π–π interactions stabilize the lattice, influencing melting point (75–76°C) .

Structure-Activity Relationships

Q. Q: How do substituent positions (methoxy vs. methyl) affect the physicochemical properties of biphenyl derivatives?

A: The methoxy group increases electron density, enhancing solubility in polar solvents. Methyl groups contribute to hydrophobic interactions. Comparative studies with 4-Methylbiphenyl (logP = 4.2) show this compound (logP = 3.8) has reduced lipophilicity, impacting bioavailability .

Biological Applications

Q. Q: What role does this compound play in enzyme inhibition studies?

A: It serves as a core structure in fatty acid amide hydrolase (FAAH) inhibitors. The biphenyl scaffold facilitates π-π stacking with active-site residues, while the methoxy group modulates binding affinity. IC₅₀ values for analogs range from 0.5–5 μM .

Comparative Analysis with Structural Analogs

Q. Q: How does this compound compare to 3-(4-Methoxyphenyl)benzoic acid in reactivity?

A: The absence of a carboxylic acid group in this compound reduces electrophilicity, limiting nucleophilic substitution. In contrast, 3-(4-Methoxyphenyl)benzoic acid undergoes esterification (e.g., with methanol) under acidic conditions .

Purity Assessment Methods

Q. Q: What analytical techniques are critical for assessing the purity of this compound?

A:

- TLC: Rf = 0.5 (hexane:ethyl acetate, 4:1).

- HPLC: Retention time = 8.2 min (C18 column, 70% acetonitrile).

- Melting Point: 75–76°C (deviation >2°C indicates impurities) .

Crystallographic Data Interpretation

Q. Q: How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability?

A: Weak C–H···O bonds (2.6–3.0 Å) and π–π stacking (3.8 Å interplanar distance) create a rigid framework, reducing molecular mobility and enhancing thermal stability. This aligns with its sharp melting point .

Addressing Methodological Discrepancies

Q. Q: How can researchers resolve discrepancies in reported yields or spectral data for this compound?

A: Cross-validate synthetic protocols (e.g., catalyst purity, inert atmosphere) and spectral acquisition parameters (e.g., NMR solvent, temperature). For example, trace oxygen in reactions can lower yields by promoting palladium oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.